N-methyl-2-biphenylcarboxamide

Descripción general

Descripción

N-methyl-2-biphenylcarboxamide (NBMC) is a synthetic compound that belongs to the class of amides. It is used in various scientific research applications due to its unique properties and mechanism of action. The synthesis of NBMC is a complex process that requires precision and expertise.

Aplicaciones Científicas De Investigación

Angiotensin II Receptor Antagonists

N-methyl-2-biphenylcarboxamide derivatives, such as N-(biphenylylmethyl)imidazoles, have been identified as potent, orally active antihypertensives. These compounds act as nonpeptide angiotensin II receptor antagonists and have shown significant effectiveness in treating hypertension (Carini et al., 1991).

Inhibition of NF-kappaB and AP-1 Gene Expression

Studies on the structure-activity relationship of this compound derivatives have demonstrated their potential in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests their applicability in controlling gene expression related to inflammation and other cellular processes (Palanki et al., 2000).

Cyclisation and Chemical Transformations

N-Methylbiphenyl-2-carboxamide and its derivatives have been studied for their ability to undergo cyclisation reactions, leading to the formation of various compounds with potential pharmacological applications. This includes the production of isoindoline derivatives and phenanthridones, highlighting their versatility in chemical synthesis (Glover et al., 1973).

Radioligands for Peripheral Benzodiazepine Receptors

Research has been conducted on labeling and evaluating this compound derivatives as potential radioligands for the visualization of peripheral benzodiazepine receptors. These compounds could aid in the noninvasive assessment of these receptors in vivo using techniques like positron emission tomography (PET) (Matarrese et al., 2001).

Histone Deacetylase Inhibition

This compound derivatives have been found to be effective in inhibiting histone deacetylases (HDACs), a class of enzymes involved in regulating gene expression. This property suggests their potential use in cancer therapy and other diseases where epigenetic modifications play a crucial role (Zhou et al., 2008).

Analgesic and Anti-inflammatory Activity

Derivatives of this compound have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. This points towards their applicability in developing new therapeutic agents for treating pain and inflammation (Deep et al., 2012).

PET Tracers for Orexin2 Receptors

Studies on the synthesis and evaluation of this compound derivatives as PET tracers for orexin2 receptors have been conducted. Although they did not show promising results for brain uptake, the research contributes to the understanding of imaging agents for neurological applications (Liu et al., 2012).

Safety and Hazards

Direcciones Futuras

Future research directions could involve further investigation into the properties and potential applications of “N-methyl-2-biphenylcarboxamide”. For instance, NMDA receptors, which are targeted by similar compounds, are being studied for their role in neurodegenerative, neurovascular, mental, autoimmune, and neurodevelopmental diseases . Additionally, photodynamic therapy, which uses similar compounds, is being explored for its potential in medical applications .

Mecanismo De Acción

Target of Action

The primary target of MLS000063565, also known as N-methyl-2-biphenylcarboxamide, is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAP kinase signal transduction pathway, which plays a significant role in cellular processes such as growth, differentiation, and response to inflammation and stress .

Mode of Action

It is known that the compound interacts with mapk14, potentially influencing its activity . This interaction could lead to changes in the phosphorylation state of MAPK14 or its downstream targets, thereby altering cellular responses .

Biochemical Pathways

Given the compound’s target, it is likely to impact the map kinase signaling pathway . This pathway regulates a variety of cellular processes, including cell growth, differentiation, and response to stress. Changes in this pathway could have downstream effects on these processes .

Result of Action

Given its target, the compound could potentially influence cellular growth, differentiation, and stress responses

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Análisis Bioquímico

Biochemical Properties

N-methyl-2-biphenylcarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in amidation processes, such as carboxylic acid substrates . These interactions often involve the formation of amide bonds, which are crucial in the synthesis of peptides and other bioactive molecules. The compound’s ability to form stable amide bonds makes it a valuable tool in medicinal chemistry for the development of drugs with anticancer, antifungal, and antibacterial properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the expression of fibrosis and inflammatory genes in kidney fibroblasts and renal tubular epithelial cells . This inhibition is achieved through the suppression of types I and III collagen, αSMA, and IL-6, which are key markers of fibrosis and inflammation. Additionally, this compound has been found to affect the phosphorylation of Akt, a protein kinase involved in cell survival and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s primary mode of action is through the formation of stable amide bonds with carboxylic acid substrates, which can lead to the inhibition of enzyme activity . This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell function. Additionally, this compound has been shown to inhibit the phosphorylation of Akt, which plays a crucial role in cell signaling pathways related to survival and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound may lead to changes in its efficacy and potential degradation products, which could impact its overall effectiveness in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as the inhibition of fibrosis and inflammation in kidney models . At higher doses, there may be potential toxic or adverse effects, including disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing any harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of nicotinamide and its derivatives . The compound interacts with enzymes such as nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide to produce N1-methylnicotinamide . This metabolic pathway is essential for the regulation of multiple metabolic processes in tissues such as the liver and adipose tissue. Additionally, this compound may influence the levels of metabolites and metabolic flux within these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to associate strongly with organic species in different environments, which can affect its localization and accumulation . Understanding the transport mechanisms and distribution patterns of this compound is crucial for determining its bioavailability and effectiveness in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound’s localization is often directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Propiedades

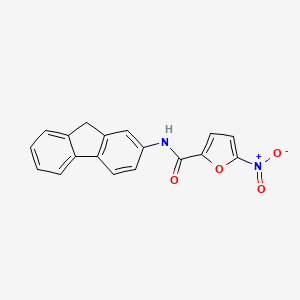

IUPAC Name |

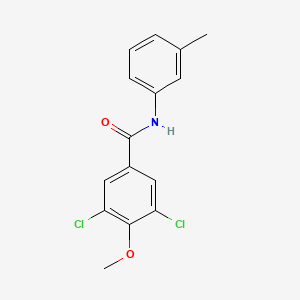

N-methyl-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-15-14(16)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERSZVOVPLBEHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5737052.png)

![2-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5737054.png)

![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5737077.png)

![2-adamantyl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B5737139.png)